molecular formula C16H23N3O4S B6098501 ETHYL 4-[(2,5-DIMETHOXYANILINO)CARBOTHIOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE

ETHYL 4-[(2,5-DIMETHOXYANILINO)CARBOTHIOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE

Cat. No.: B6098501
M. Wt: 353.4 g/mol
InChI Key: BXYPULJNHLHWBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 4-[(2,5-DIMETHOXYANILINO)CARBOTHIOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE: is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by the presence of a tetrahydropyrazine ring, which is fused with a carbothioyl group and an ethyl ester. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 4-[(2,5-DIMETHOXYANILINO)CARBOTHIOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves the reaction of 2,5-dimethoxyaniline with ethyl 4-chloro-1,2,3,6-tetrahydropyridine-2-carboxylate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbothioyl group, converting it into a thiol or thioether.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Thiol or thioether derivatives.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies .

Biology: In biological research, the compound is investigated for its potential as a pharmacophore. Studies have shown that derivatives of this compound exhibit antimicrobial, antiviral, and anticancer activities .

Medicine: The compound’s potential therapeutic applications include its use as a lead compound in drug discovery. Its derivatives are being explored for their efficacy in treating various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, the compound is used in the development of new materials with specific properties. Its unique chemical structure makes it suitable for applications in the fields of polymers and nanotechnology .

Mechanism of Action

The mechanism of action of ETHYL 4-[(2,5-DIMETHOXYANILINO)CARBOTHIOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects . Additionally, the compound can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .

Comparison with Similar Compounds

  • ETHYL 2-{[(2-CYANO-4,5-DIMETHOXYPHENYL)CARBAMOTHIOYL]AMINO}ACETATE
  • ETHYL (E)-4-{[(2,5-DIMETHOXYANILINO)CARBOTHIOYL]AMINO}-4-OXO-2-BUTENOATE

Comparison:

Conclusion

ETHYL 4-[(2,5-DIMETHOXYANILINO)CARBOTHIOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure allows for diverse chemical reactions and applications, making it a valuable compound for further exploration.

Properties

IUPAC Name

ethyl 4-[(2,5-dimethoxyphenyl)carbamothioyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4S/c1-4-23-16(20)19-9-7-18(8-10-19)15(24)17-13-11-12(21-2)5-6-14(13)22-3/h5-6,11H,4,7-10H2,1-3H3,(H,17,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXYPULJNHLHWBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=S)NC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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